molecular formula C14H24N2O3 B15237019 1-((2-Aminoethyl)amino)-2-(4-butoxyphenoxy)ethan-1-OL

1-((2-Aminoethyl)amino)-2-(4-butoxyphenoxy)ethan-1-OL

Katalognummer: B15237019
Molekulargewicht: 268.35 g/mol
InChI-Schlüssel: RVZVMYRXKQJCGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((2-Aminoethyl)amino)-2-(4-butoxyphenoxy)ethan-1-OL is a synthetic organic compound that features both amino and ether functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Aminoethyl)amino)-2-(4-butoxyphenoxy)ethan-1-OL typically involves the reaction of 4-butoxyphenol with an appropriate epoxide, followed by the introduction of the aminoethyl group. The reaction conditions may include:

    Solvents: Common solvents like ethanol or methanol.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Moderate temperatures to ensure the reaction proceeds efficiently.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and advanced purification techniques like chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-((2-Aminoethyl)amino)-2-(4-butoxyphenoxy)ethan-1-OL can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the ether or amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitroso or nitro derivatives, while substitution could introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in biochemical assays or as a ligand in binding studies.

    Medicine: Exploration as a pharmaceutical intermediate or active compound.

    Industry: Use in the synthesis of polymers or as a specialty chemical.

Wirkmechanismus

The mechanism by which 1-((2-Aminoethyl)amino)-2-(4-butoxyphenoxy)ethan-1-OL exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-((2-Aminoethyl)amino)-2-(4-methoxyphenoxy)ethan-1-OL: Similar structure but with a methoxy group instead of a butoxy group.

    1-((2-Aminoethyl)amino)-2-(4-ethoxyphenoxy)ethan-1-OL: Similar structure but with an ethoxy group.

Uniqueness

The uniqueness of 1-((2-Aminoethyl)amino)-2-(4-butoxyphenoxy)ethan-1-OL lies in its specific functional groups, which can impart distinct chemical and physical properties, making it suitable for specialized applications.

Eigenschaften

Molekularformel

C14H24N2O3

Molekulargewicht

268.35 g/mol

IUPAC-Name

1-(2-aminoethylamino)-2-(4-butoxyphenoxy)ethanol

InChI

InChI=1S/C14H24N2O3/c1-2-3-10-18-12-4-6-13(7-5-12)19-11-14(17)16-9-8-15/h4-7,14,16-17H,2-3,8-11,15H2,1H3

InChI-Schlüssel

RVZVMYRXKQJCGH-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC1=CC=C(C=C1)OCC(NCCN)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.